4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound features a thiazole ring, a benzamide moiety, and a methoxyphenethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Introduction of the Methoxyphenethylamine Side Chain: This step involves the nucleophilic substitution reaction where the methoxyphenethylamine is attached to the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- 4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Uniqueness
4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific structural features, such as the combination of a thiazole ring with a methoxyphenethylamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-chloro-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
- CAS Number : 88972-20-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Notably, it has been studied for its potential as an inhibitor of protein kinases, which play critical roles in cell signaling pathways.
Targeted Kinases
Research indicates that this compound may inhibit kinases such as PIM1 (proviral integration site for Moloney murine leukemia virus), which is implicated in cancer progression. Docking studies have shown that the compound fits well into the ATP-binding pocket of PIM1, suggesting a competitive inhibition mechanism .
Pharmacological Effects
The compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that it reduces cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in models of acute and chronic inflammation .
Case Studies
- In Vitro Studies : A study evaluated the effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested. Apoptotic markers were upregulated, confirming its role in inducing programmed cell death .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors, further supporting its antitumor efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. The presence of the thiazole ring and the methoxyphenethyl group are critical for maintaining activity. Variations in these moieties have been explored to optimize potency and selectivity against specific targets .
Modification | Effect on Activity |
---|---|
Removal of Cl | Decreased potency |
Alteration of methoxy group | Variable effects depending on substitution position |
Properties
IUPAC Name |
4-chloro-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-28-18-5-3-2-4-14(18)10-11-23-19(26)12-17-13-29-21(24-17)25-20(27)15-6-8-16(22)9-7-15/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHPEDXBFTYUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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